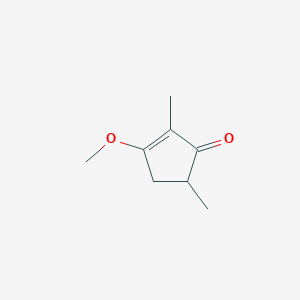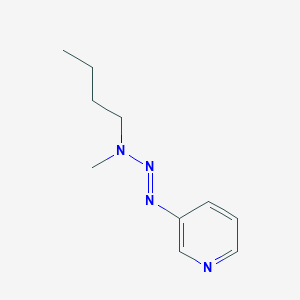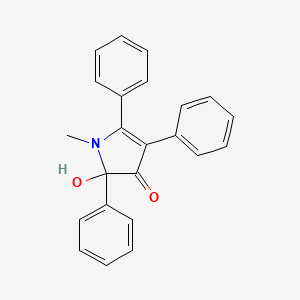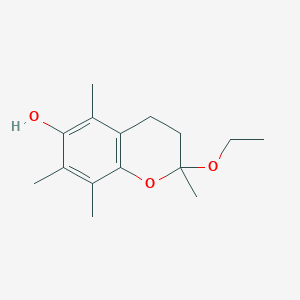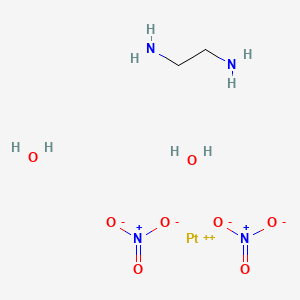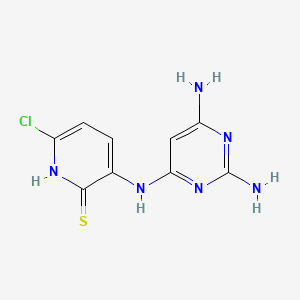![molecular formula C6H15O3PS2 B14656712 O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate CAS No. 53151-67-0](/img/structure/B14656712.png)
O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate is an organophosphate compound. It is known for its dual-use nature, having applications in both constructive fields such as the synthesis of pesticides and pharmaceuticals, and in more controversial areas like the synthesis of nerve agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate involves multiple steps, typically starting with the preparation of the phosphonothioate backboneSpecific details on the reaction conditions and catalysts used are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale batch or continuous flow processes, utilizing advanced catalytic systems and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the thioate group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form various phosphonothioate derivatives.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce simpler phosphonothioate derivatives .
Applications De Recherche Scientifique
O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organophosphate compounds.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with enzymes and other proteins.
Medicine: Research into its potential therapeutic applications, including its use as a model compound for developing antidotes against nerve agents.
Industry: It is used in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate involves its interaction with specific molecular targets, such as acetylcholinesterase. This interaction inhibits the enzyme’s activity, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors. This mechanism is similar to that of other organophosphate nerve agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate: Another organophosphate compound with similar applications and mechanisms of action.
O-Ethyl methylphosphonothioic acid: Used in the synthesis of pesticides and pharmaceuticals, and as a precursor for nerve agents.
O,S-Diethyl methylphosphonothioate: Known for its use in the synthesis of various organophosphate compounds.
Uniqueness
O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methanesulfinyl group, in particular, plays a crucial role in its interactions with biological targets, differentiating it from other similar compounds .
Propriétés
Numéro CAS |
53151-67-0 |
|---|---|
Formule moléculaire |
C6H15O3PS2 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
ethoxy-methyl-[2-[(S)-methylsulfinyl]ethoxy]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H15O3PS2/c1-4-8-10(2,11)9-5-6-12(3)7/h4-6H2,1-3H3/t10?,12-/m0/s1 |
Clé InChI |
LRGBWKLDZNXQOR-KFJBMODSSA-N |
SMILES isomérique |
CCOP(=S)(C)OCC[S@@](=O)C |
SMILES canonique |
CCOP(=S)(C)OCCS(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-lambda~5~-arsane](/img/structure/B14656634.png)
![S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate](/img/structure/B14656661.png)
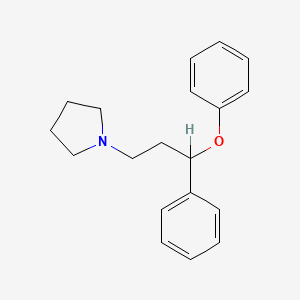
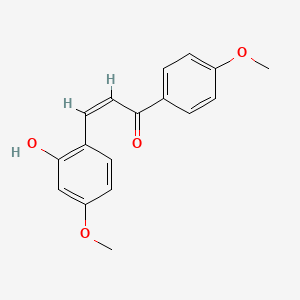
![[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione](/img/structure/B14656676.png)
